

Mechanism of Action and Basic Pharmacology

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Compound Focus: Ozarelix

CAS No.: 295350-45-7

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Ozarelix functions as a **Gonadotropin-Releasing Hormone (GnRH) antagonist** [1] [2] [3]. It competitively blocks the GnRH receptor in the pituitary gland, which leads to:

- **Immediate suppression** of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, avoiding the initial "testosterone flare" associated with GnRH agonists [4] [5].
- **Rapid reduction** of testosterone to castration levels (≤ 0.5 ng/mL) [6].

The drug's molecular target is the **Gonadotropin-releasing hormone receptor**, where it acts as a modulator in humans [1]. Its chemical structure is a complex oligopeptide [1].

Anticancer Pharmacodynamics In Vitro

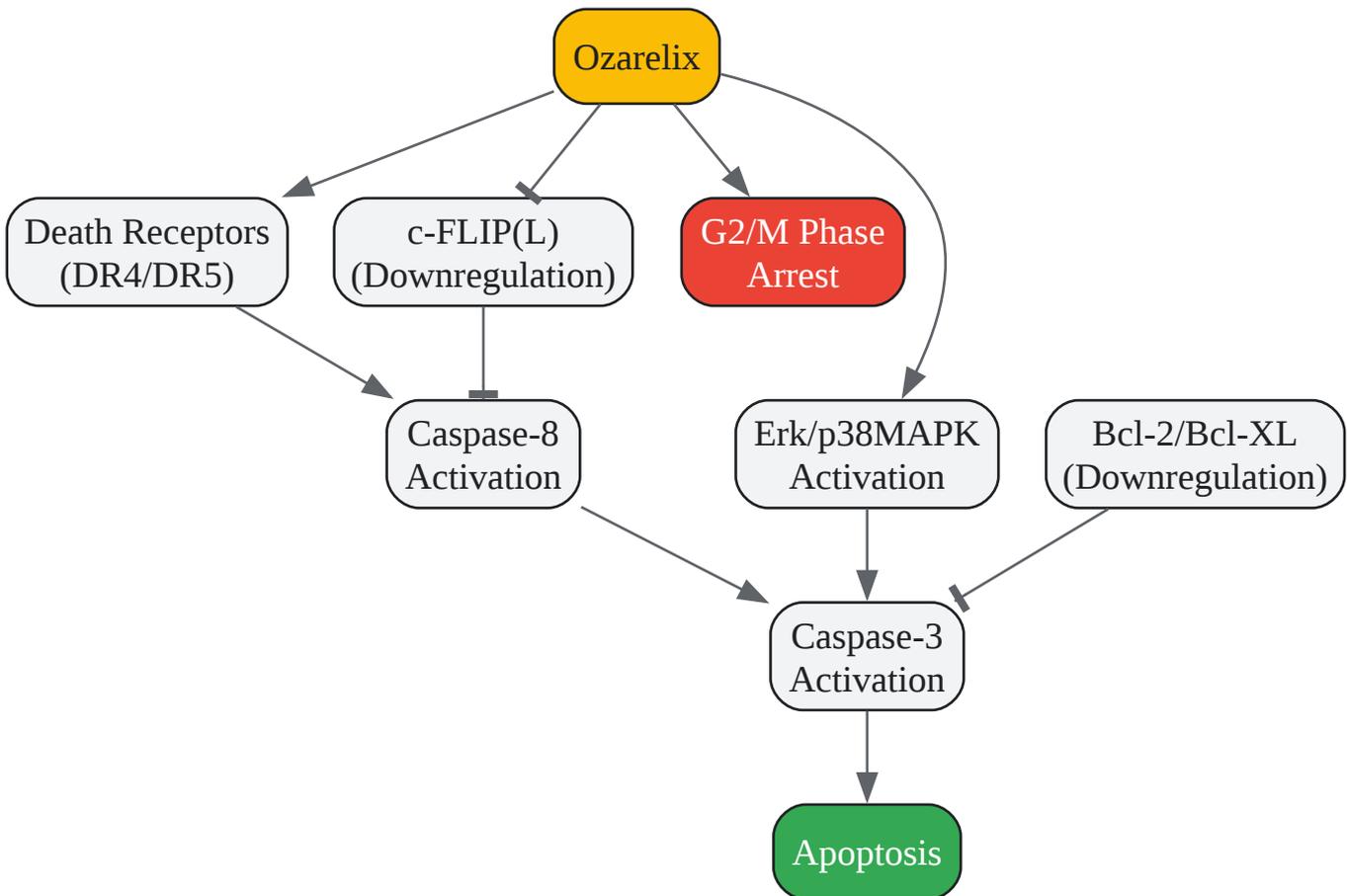
Preclinical studies in androgen-independent prostate cancer cell lines (PC3 and DU145) reveal that **Ozarelix** exerts direct antiproliferative effects independent of its hormonal action.

Pharmacodynamic Aspect	Experimental Findings
Cell Proliferation	Dose-dependent and time-dependent inhibition of cell proliferation [7] [2].
Apoptosis Induction	Induces caspase-dependent apoptosis; activates caspase-8 and caspase-3, downregulates c-FLIP (L), and modulates Bcl-2 family proteins [7] [2].
Cell Cycle Effects	Accumulation of cells in the G2/M phase [7] [2].

Pharmacodynamic Aspect	Experimental Findings
Effects on Signaling Pathways	Upregulates activity of Erk and p38MAPK pathways [2].
Sensitization to TRAIL	Increases expression and activity of death receptors DR4 and DR5, sensitizing TRAIL-resistant cancer cells to TRAIL-induced apoptosis [7].

Proposed Signaling Pathway for Apoptosis Induction

The following diagram summarizes the molecular mechanisms through which **Ozarelix** induces apoptosis in androgen-resistant prostate cancer cells, based on in vitro data:



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Figure 1: **Ozarelix** induces apoptosis in androgen-resistant prostate cancer cells via caspase-8-dependent pathway and G2/M cell cycle arrest [7] [2].

Clinical Pharmacodynamics

In clinical trials for hormone-dependent prostate cancer, **Ozarelix** demonstrated effective suppression of testosterone and subsequent anti-tumor effects.

Parameter	Clinical Outcome
Testosterone Suppression	Doses of 130 mg per cycle achieved continuous suppression to castration levels (<0.5 ng/mL) until at least day 85 [6].
PSA Response	In patients with continuous testosterone suppression, a 97% tumor response rate was observed as measured by PSA levels ($\geq 50\%$ reduction from baseline) [6].
Dosing and Administration	Administered via subcutaneous or intramuscular injection [3] [5] [6]. A Phase 2b trial used a loading dose followed by lower maintenance doses on days 28 and 56 [5].
Avoidance of Testosterone Surge	As a GnRH antagonist, Ozarelix avoids the initial testosterone flare phenomenon, a key differentiator from GnRH agonists [4] [5].

Experimental Protocols for In Vitro Research

For researchers aiming to replicate or build upon the cited studies, here are detailed methodologies for key in vitro experiments.

Cell Proliferation Assay [2]

- **Cell Lines:** Androgen-independent prostate cancer PC3 and DU145 cells.
- **Culture Conditions:** Serum-starved conditions.
- **Drug Treatment:** Treat cells with **Ozarelix** at concentrations of 0, 5, 10, and 20 ng/mL.
- **Incubation Time:** Monitor proliferation at 0, 24, 48, 72, and 96 hours.

- **Analysis:** Use standard cell proliferation assays (e.g., MTT, XTT) to measure viability at each time point. The expected result is inhibition of proliferation in a dose- and time-dependent manner.

Western Blot Analysis [2]

- **Cell Lines:** PC3 and DU145 cells.
- **Drug Treatment:** Treat cells with **Ozarelix** at 0, 5, 10, and 20 ng/mL for 72 hours.
- **Protein Analysis:** Post-treatment, lyse cells and extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies.
- **Key Proteins to Detect:**
 - **Increase in:** p21, p27, active Erk, active p38MAPK.
 - **Decrease in:** Bcl-2, Bcl-XL (anti-apoptotic proteins).
 - **Apoptosis Markers:** Cleaved caspase-8 and cleaved caspase-3.

Conclusion and Research Implications

Ozarelix demonstrates a dual pharmacodynamic profile: it achieves **rapid medical castration** through classical GnRH receptor blockade and exerts **direct anticancer activity** on hormone-refractory prostate cancer cells. The latter includes inducing apoptosis, arresting the cell cycle, and sensitizing cells to death receptor pathways [7] [2] [6]. These direct effects provide a compelling rationale for its further investigation, particularly in treating castration-resistant prostate cancer (CRPC), where current hormonal therapies are often ineffective.

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